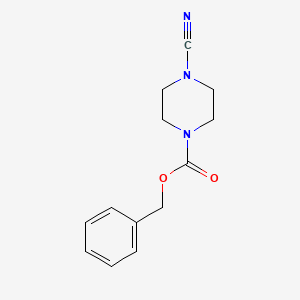

Benzyl 4-cyanopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 4-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-11-15-6-8-16(9-7-15)13(17)18-10-12-4-2-1-3-5-12/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPMYXBSXRTEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 4-cyanopiperazine-1-carboxylate CAS number

An In-Depth Technical Guide to Benzyl 4-cyanopiperazine-1-carboxylate (CAS: 721450-32-4)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. Identified by its CAS number 721450-32-4, this compound integrates a benzyl-protected piperazine core with a reactive cyano group, offering significant versatility for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, discusses its strategic applications, and summarizes critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule. The benzyloxycarbonyl (Cbz or Z) group serves as a common protecting group for the piperazine nitrogen, which can be readily removed under standard hydrogenolysis conditions. The cyano group at the N4 position is not merely a placeholder; it is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, making it a valuable precursor for a wide array of derivatives.

Caption: Chemical Structure of the title compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 721450-32-4 | [1] |

| Molecular Formula | C₁₃H₁₅N₃O₂ | [1] |

| Molecular Weight | 245.28 g/mol | Calculated |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | N#CN1CCN(C(=O)OCC2=CC=CC=C2)CC1 | [1] |

| Purity | Typically ≥95.0% | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| MDL Number | MFCD28991988 |[1] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-step process starting from piperazine. The causality behind this strategy is to first selectively protect one of the piperazine nitrogens with a Cbz group, leaving the other available for the subsequent cyanation reaction. This approach prevents undesired side reactions such as dimerization or polymerization.

Step 1: Synthesis of Benzyl piperazine-1-carboxylate

This initial step involves the mono-protection of piperazine. Using a controlled amount of benzyl chloroformate (CbzCl) in the presence of a base ensures the formation of the desired mono-Cbz-protected intermediate.

Step 2: Cyanation of Benzyl piperazine-1-carboxylate

The secondary amine of the mono-protected piperazine is a nucleophile that can react with a cyanating agent like cyanogen bromide (BrCN). The reaction proceeds via nucleophilic substitution to yield the final product.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Part A: Synthesis of Benzyl piperazine-1-carboxylate (Intermediate)

-

Dissolve piperazine (2.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the mixture.

-

Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which can often be used without further purification.

-

-

Part B: Synthesis of this compound (Final Product)

-

Dissolve the crude Benzyl piperazine-1-carboxylate (1.0 eq) from Part A in anhydrous acetonitrile.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in acetonitrile dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Stir the reaction at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification Protocol

The crude product is purified using flash column chromatography on silica gel.

-

Load the crude residue onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Collect fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid. The self-validating system requires confirming the purity of the final product to be ≥95% by HPLC before use in subsequent applications.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose.

Table 2: Expected Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ protons ~5.1 ppm) and the piperazine ring protons (multiple signals between ~3.0-3.8 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~155 ppm), nitrile carbon (~117 ppm), aromatic carbons (~127-136 ppm), benzylic carbon (~67 ppm), and piperazine ring carbons (~40-50 ppm). |

| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z = 246.12. |

| Infrared (IR) | Characteristic absorption bands for the C≡N stretch (~2220 cm⁻¹), C=O stretch of the carbamate (~1700 cm⁻¹), and C-O stretch (~1230 cm⁻¹).[2] |

| HPLC | A single major peak indicating a purity of ≥95%. |

Applications in Research and Drug Development

The N-benzyl piperidine and related piperazine motifs are prevalent structural elements in drug discovery due to their favorable physicochemical properties and ability to engage in crucial interactions with biological targets.[3] this compound serves as a valuable intermediate, leveraging the unique properties of its constituent parts.

-

Versatile Intermediate: The compound is primarily utilized as a building block for more complex molecules in the synthesis of novel therapeutic agents.[4]

-

Piperazine Core: The piperazine ring is a common scaffold in drugs targeting the central nervous system (CNS).[4] The benzyl group acts as a readily cleavable protecting group, allowing for further functionalization at the N1 position.

-

Cyano Group Utility: The cyano group is a key functional handle. It can be transformed into other groups (amines, amides, carboxylic acids) to explore structure-activity relationships (SAR).[2] This versatility allows chemists to fine-tune a molecule's polarity, basicity, and hydrogen bonding capabilities to optimize pharmacokinetic properties and biological activity.[4]

-

Precursor to Bioactive Molecules: Derivatives of benzylpiperazine have shown significant biological activity. For example, they have been developed as σ1 receptor antagonists for treating neuropathic pain[5], as inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes management[6], and as human carbonic anhydrase inhibitors with applications in oncology.[7]

Caption: Role as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and requires adherence to standard safety protocols.

Table 3: Hazard and Precautionary Information

| Category | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 | Harmful / Irritant | [1] |

| Signal Word | Warning | [1] | |

| Hazard Statement | H302 | Harmful if swallowed. | [1] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [8] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [9] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][9] |

| Precautionary | P301+P317 | IF SWALLOWED: Get medical help. | [10] |

| Precautionary | P501 | Dispose of contents/container in accordance with local regulations. |[9] |

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid formation of dust and aerosols.[11] Standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn.[8][11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][11]

-

Spills: In case of a small spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11] For larger spills, prevent the product from entering drains and follow local disposal regulations.[11]

References

-

tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. [Link]

-

Benzyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Synthesis and potent inhibitory activities of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones as dipeptidyl peptidase IV (DPP-IV) inhibitors. PubMed. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine-4-carboxylate (1548292-80-3) for sale [vulcanchem.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and potent inhibitory activities of carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones as dipeptidyl peptidase IV (DPP-IV) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

The Piperazine Scaffold: A Privileged Element in Modern Drug Design

An In-depth Technical Guide: Benzyl 4-cyanopiperazine-1-carboxylate: Synthesis, Characterization, and Strategic Applications in Medicinal Chemistry

Abstract

This compound is a pivotal, bifunctional chemical scaffold of significant interest to the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven synthetic protocol, including purification and a robust analytical workflow for structural verification and purity assessment. The document further explores the strategic utility of this molecule as a versatile intermediate in drug discovery, detailing the chemical transformations of its cyano and benzyl carbamate moieties into key pharmacophoric elements. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in the synthesis of novel therapeutic agents.

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its conformational flexibility, ability to engage in multiple hydrogen bonding interactions, and its capacity to modulate physicochemical properties such as solubility and basicity make it a favored building block in drug design. Piperazine-containing pharmaceuticals span a wide range of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1]

This compound emerges as a highly valuable derivative, offering two distinct and orthogonally reactive functional handles. The benzyl carbamate (Cbz) group on one nitrogen provides robust protection that can be selectively removed under specific conditions, while the cyano group on the second nitrogen serves as a versatile precursor for a variety of critical functional groups. This dual functionality allows for sequential and controlled chemical modifications, making it an ideal intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.

Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₅N₃O₂ | Calculated |

| Molecular Weight | 245.28 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid or oil | Analogy to similar compounds[3] |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate | Analogy to similar compounds |

| Predicted Boiling Point | >350 °C (Predicted) | Computational Prediction |

| Predicted Density | ~1.2 g/cm³ (Predicted) | Computational Prediction |

Spectroscopic Signature

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a multiplet between 7.30-7.45 ppm corresponding to the five protons of the phenyl ring on the benzyl group; a singlet around 5.20 ppm for the two benzylic protons (-CH₂-); and two distinct multiplets for the eight piperazine ring protons, typically in the range of 3.50-3.80 ppm, due to the electronic asymmetry induced by the different substituents on the two nitrogens.[4]

-

¹³C NMR Spectroscopy: The carbon NMR would display signals for the carbamate carbonyl carbon (~155 ppm), the aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (~67 ppm), the piperazine ring carbons (typically 40-50 ppm), and the nitrile carbon of the cyano group (~118 ppm).[5]

-

Infrared (IR) Spectroscopy: Key vibrational stretches provide definitive evidence for the presence of the principal functional groups. Expected peaks include a sharp, medium-intensity absorption around 2230-2250 cm⁻¹ for the C≡N (nitrile) stretch, a strong absorption around 1690-1710 cm⁻¹ for the C=O (carbamate) stretch, and multiple bands for aromatic and aliphatic C-H stretching above and below 3000 cm⁻¹.[6][7]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's exact mass. Common fragmentation patterns would include the loss of the benzyl group (m/z 91) and cleavage of the carbamate moiety, providing further structural confirmation.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The following pathway is designed based on established and reliable organic chemistry transformations.

Synthetic Pathway Overview

The synthesis proceeds in two main steps starting from piperazine: 1) mono-protection of the piperazine with a benzyl carbamate group, followed by 2) cyanation of the remaining secondary amine.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Benzyl piperazine-1-carboxylate [8]

-

Rationale: This step selectively protects one of the two amine groups on piperazine. Using a controlled amount of benzyl chloroformate and a base at low temperatures favors the mono-substituted product over the di-substituted byproduct.

-

To a stirred solution of piperazine (2.0 equivalents) in dichloromethane (DCM, 10 mL per gram of piperazine) in a three-neck flask equipped with a dropping funnel and nitrogen inlet, add triethylamine (TEA, 1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of benzyl chloroformate (CbzCl, 1.0 equivalent) in DCM dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).

-

Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the crude product via flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in DCM) to obtain pure Benzyl piperazine-1-carboxylate.

Step 2: Synthesis of this compound

-

Rationale: Cyanogen bromide is an effective reagent for the cyanation of secondary amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic bromine of BrCN, followed by elimination to form the N-cyano product. An organic base is used to neutralize the HBr byproduct.

-

Dissolve Benzyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous acetonitrile (15 mL per gram) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C.

-

In a separate flask, dissolve cyanogen bromide (BrCN, 1.2 equivalents) in anhydrous acetonitrile. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a certified chemical fume hood.

-

Add the BrCN solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude final product.

-

Purify the product by flash column chromatography (Silica gel, gradient elution with 20% to 50% Ethyl Acetate in Hexanes) to afford this compound as a pure compound.

Analytical Characterization Workflow

A systematic analytical workflow is essential to validate the structure and purity of the final compound. This self-validating process ensures the material meets the standards required for subsequent research and development.

Sources

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of Benzyl 4-cyanopiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for benzyl 4-cyanopiperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The guide is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the strategic considerations behind the chosen synthetic route, a detailed experimental protocol, mechanistic insights, and critical safety information. The synthesis is predicated on the direct cyanation of a commercially available precursor, offering an efficient and direct approach to the target molecule.

Introduction: Strategic Importance of this compound

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of a cyano group at the 4-position of a 1-benzyloxycarbonyl (Cbz) protected piperazine creates a versatile intermediate. The Cbz group provides a stable, yet readily cleavable, protecting group for one of the nitrogen atoms, while the cyano group can be further elaborated into other functional groups, such as amines or carboxylic acids, making it a valuable building block for creating libraries of compounds for drug discovery.

This guide focuses on a direct and efficient one-step synthesis from the readily available starting material, benzyl 1-piperazinecarboxylate. This approach is advantageous due to its atom economy and the avoidance of multiple protection and deprotection steps.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of this compound suggests a straightforward disconnection at the C4-N bond, leading back to benzyl 1-piperazinecarboxylate and a source of the cyano group.

Figure 1: Retrosynthetic analysis of this compound.

This analysis points to a direct N-cyanation of benzyl 1-piperazinecarboxylate as the most logical and efficient synthetic strategy. The starting material, benzyl 1-piperazinecarboxylate, is commercially available and its synthesis from piperazine and benzyl chloroformate is well-established[1][2][3]. This avoids the complexities of synthesizing a substituted piperazine ring from scratch.

Recommended Synthesis Pathway: Direct N-Cyanation

The recommended pathway involves the reaction of benzyl 1-piperazinecarboxylate with a suitable cyanating agent, most commonly cyanogen bromide (BrCN), in the presence of a base.

Figure 2: Proposed synthesis of this compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism. The secondary amine of benzyl 1-piperazinecarboxylate acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. A base is used to neutralize the hydrogen bromide byproduct formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Benzyl 1-piperazinecarboxylate | C₁₂H₁₆N₂O₂ | 220.27 | 31166-44-6 |

| Cyanogen Bromide | CBrN | 105.92 | 506-68-3 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with benzyl 1-piperazinecarboxylate (1.0 eq).

-

Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material completely.

-

Base Addition: Triethylamine (1.1 eq) is added to the solution, and the mixture is stirred for 10 minutes at room temperature.

-

Cyanation: A solution of cyanogen bromide (1.05 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C (ice bath). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

The reaction mixture is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound as a pure solid.

Characterization Data (Predicted)

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molar Mass | 245.28 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.60-3.50 (m, 4H, piperazine-H), 3.20-3.10 (m, 4H, piperazine-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (C=O), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 117.5 (CN), 67.5 (-CH₂-Ph), 45.0 (piperazine-CH₂), 44.0 (piperazine-CH₂) |

| Mass Spectrometry (ESI+) | m/z 246.12 [M+H]⁺ |

Safety Considerations

Cyanogen Bromide (BrCN):

-

Toxicity: Cyanogen bromide is a highly toxic, volatile, and corrosive chemical. It can be fatal if inhaled, swallowed, or absorbed through the skin. It is a severe irritant to the eyes, skin, and respiratory system.

-

Handling: All manipulations involving cyanogen bromide must be conducted in a certified chemical fume hood. Appropriate PPE, including chemical-resistant gloves (e.g., nitrile under neoprene), a lab coat, and chemical splash goggles, must be worn at all times. An emergency cyanide antidote kit should be readily available.

-

Quenching: Any residual cyanogen bromide and cyanide-containing waste must be quenched with an alkaline solution of sodium hypochlorite (bleach) before disposal.

Benzyl Chloroformate (used in the synthesis of the starting material):

-

Hazards: Benzyl chloroformate is a corrosive lachrymator that can cause severe burns to the skin, eyes, and respiratory tract[4][5]. It reacts with water to produce benzyl alcohol, hydrochloric acid, and carbon dioxide[4].

-

Handling: Handle in a well-ventilated fume hood with appropriate PPE.

Conclusion

The direct N-cyanation of benzyl 1-piperazinecarboxylate presents an efficient and straightforward pathway for the synthesis of this compound. This method leverages a commercially available starting material and a well-understood reaction mechanism. While the use of cyanogen bromide necessitates stringent safety protocols, the overall efficiency of this one-step synthesis makes it an attractive option for producing this valuable pharmaceutical intermediate. This guide provides the necessary technical details and safety information to enable researchers to successfully and safely implement this synthetic route.

References

Sources

- 1. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 1-piperazinecarboxylate | CAS#:31166-44-6 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

The Strategic Core of Modern Drug Discovery: A Technical Guide to Benzyl 4-cyanopiperazine-1-carboxylate and Its Derivatives

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of Benzyl 4-cyanopiperazine-1-carboxylate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, chemical properties, and the vast therapeutic potential of its derivatives, supported by detailed experimental protocols and structure-activity relationship analyses.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of therapeutic agents. Its unique structural and physicochemical properties, including the ability to engage in hydrogen bonding and its conformational flexibility, make it a highly sought-after component in drug discovery. The introduction of a benzyl 4-carboxylate group at one nitrogen and a cyano group at the other bestows upon the core molecule, this compound, a unique reactivity profile and a gateway to a diverse array of functionalized derivatives with significant pharmacological potential. These derivatives have shown promise in a multitude of therapeutic areas, including oncology and central nervous system (CNS) disorders.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | Fluorochem[1] |

| Molecular Weight | 245.28 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in organic solvents like dichloromethane and methanol | Commercial Suppliers |

| Boiling Point | ~426.9 °C (Predicted) | PubChem |

| LogP | 1.8 (Predicted) | PubChem |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the core scaffold can be approached through a strategic two-step process, beginning with the readily available Benzyl piperazine-1-carboxylate.

Synthesis Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Cyanation via von Braun Reaction

This protocol is adapted from the principles of the von Braun reaction, a classic method for the cyanation of tertiary amines.

Materials:

-

Benzyl piperazine-1-carboxylate (1.0 eq)

-

Cyanogen bromide (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Benzyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM or THF.

-

Addition of Cyanogen Bromide: Cool the solution to 0°C using an ice bath. Cautiously add a solution of cyanogen bromide (1.1 eq) in the same anhydrous solvent dropwise over 15-20 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Derivatives and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its potential for derivatization, leading to compounds with tailored biological activities. The benzyl ester can be deprotected to liberate the secondary amine, which can then be functionalized, or the cyano group can be transformed into other functionalities.

Key Derivatization Strategies

Caption: Key derivatization pathways for the core scaffold.

SAR Insights from Medicinal Chemistry Programs

The benzylpiperazine moiety is a well-established pharmacophore in CNS drug discovery. Derivatives of this compound are being explored for their potential as antipsychotic, antidepressant, and anxiolytic agents.

-

Substitution on the Benzyl Ring: Introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl group can significantly modulate the affinity and selectivity for various CNS receptors, such as dopamine and serotonin receptors.

-

N-1 Position Modifications: Alkylation or acylation of the deprotected piperazine nitrogen can influence the pharmacokinetic properties, including blood-brain barrier penetration.

The piperazine scaffold is a common feature in many approved kinase inhibitors. The cyanopiperazine moiety can act as a crucial hydrogen bond acceptor or participate in other key interactions within the ATP-binding pocket of various kinases.

-

Aryl Substituents at N-1: The introduction of various aryl or heteroaryl groups at the N-1 position (after debenzylation) has been a successful strategy in developing potent kinase inhibitors. The nature of this substituent is critical for achieving selectivity against different kinase families.

-

Bioisosteric Replacement of the Cyano Group: Replacing the cyano group with other small, electron-withdrawing groups can be explored to fine-tune the electronic properties and binding interactions of the molecule.

Future Directions and Conclusion

This compound represents a highly versatile and valuable scaffold in modern medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. Future research will likely focus on exploring novel derivatization strategies, including the use of modern synthetic methodologies like C-H activation, to expand the chemical space around this core. Furthermore, detailed biological evaluation of these new derivatives will be crucial to unlock their full therapeutic potential in areas of unmet medical need, particularly in the fields of oncology and neuroscience.

References

-

PubChem. Benzyl piperazine-1-carboxylate. [Link]

-

Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

-

Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(16), 2675-2679. [Link]

-

Younes, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107-121. [Link]

-

Fernandez, J. A., et al. (1972). Synthesis and Central Nervous System Activity of New Piperazine derivatives. 4. Journal of Medicinal Chemistry, 15(4), 417-419. [Link]

-

Patel, S., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238. [Link]

-

Kumar, A., et al. (2013). Synthesis and anticancer activity of some new s-triazine derivatives. Medicinal Chemistry Research, 22(10), 4947-4955. [Link]

Sources

The Cyanopiperazine Scaffold: A Strategic Moiety in Modern Medicinal Chemistry

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful therapeutic agents and its favorable physicochemical properties.[1][2][3] While the core structure is vital, its true power is unlocked through strategic substitution, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. This technical guide delves into the specific and increasingly important role of the cyanopiperazine moiety—a piperazine ring functionalized with a nitrile (-C≡N) group. We will explore the nuanced effects of the cyano group on molecular properties, its role in target engagement, and its application in the design of next-generation therapeutics, with a particular focus on agents targeting the Central Nervous System (CNS).

The Piperazine Ring: A Foundation for Drug Design

The prevalence of the piperazine heterocycle in FDA-approved drugs is a testament to its utility.[3][4] Its six-membered ring containing two nitrogen atoms at opposite positions imparts a unique combination of features that medicinal chemists strategically exploit.[5][6]

-

Modulation of Basicity: The two nitrogen atoms have distinct pKa values, which can be tuned by substituents. This basicity is critical for achieving desired aqueous solubility at physiological pH and for forming key salt-bridge interactions with acidic residues in protein targets.[7]

-

Improved Pharmacokinetics: The polar nature of the nitrogens often enhances water solubility and contributes to favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, improving oral bioavailability.[1][5]

-

Structural Versatility: The piperazine ring typically adopts a stable chair conformation, acting as a rigid linker to orient pharmacophoric groups in a precise three-dimensional arrangement for optimal receptor binding.[7] Simultaneously, it serves as a versatile synthetic handle for introducing a wide range of substituents at its N1 and N4 positions.[8][9]

This inherent utility has established piperazine as a privileged scaffold, particularly in the development of CNS-active agents where precise interactions with neurotransmitter receptors like dopamine and serotonin are paramount.[2][10][11] The next evolution in designing with this scaffold involves the use of powerful, multi-functional chemical groups to resolve complex drug design challenges. The nitrile group is a prime example of such a function.

The Strategic Impact of the Nitrile Group on the Piperazine Scaffold

The incorporation of a nitrile, or cyano, group is a deliberate and strategic choice in drug design, offering a suite of functionalities that extend far beyond simple steric bulk.[12][13] When combined with a piperazine core, it creates a powerful toolkit for multiparameter optimization.

Tuning Physicochemical Properties

The strongly electron-withdrawing nature of the nitrile group profoundly influences the electronic environment of the entire molecule. When attached to an aryl ring on the piperazine (a common motif in CNS drugs), it significantly lowers the basicity (pKa) of the distal piperazine nitrogen.

-

Causality: The nitrile group pulls electron density from the aromatic ring, which in turn reduces the electron-donating capacity of the N-aryl nitrogen. This inductive effect propagates through the scaffold, making the lone pair of the second nitrogen less available for protonation, thus lowering its pKa.

-

Field-Proven Insight: A lower pKa can be highly advantageous. A pKa value between 7.0 and 8.0 is often optimal for CNS drugs, balancing the need for water solubility with the ability to cross the blood-brain barrier in a neutral state. Furthermore, high basicity is often linked to off-target activity, such as binding to the hERG potassium channel, which can lead to cardiotoxicity. By reducing basicity, the nitrile group can mitigate this liability.

Enhancing Target Engagement and Potency

The nitrile group is a remarkably versatile pharmacophore, capable of participating in several types of high-affinity interactions within a protein binding pocket.[14][15]

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors on the protein target, such as the backbone N-H of amino acids or residues like threonine and serine.[12][14] This is a common motif observed in the crystal structures of many kinase inhibitors.[14]

-

Polar and Dipole Interactions: The significant dipole moment of the C≡N bond allows it to engage in favorable dipole-dipole or ion-dipole interactions within polar regions of a binding site, effectively anchoring the ligand.[15]

-

Bioisosteric Replacement: The nitrile group is an effective bioisostere for other functional groups. It can mimic the hydrogen-bonding capacity of a carbonyl oxygen or a hydroxyl group, or even replicate the size and electronic character of a halogen atom.[13][14] This allows chemists to replace a metabolically labile group or overcome a problematic interaction while preserving or enhancing binding affinity.

Improving Metabolic Stability

A common route of metabolism for arylpiperazine drugs is aromatic hydroxylation by cytochrome P450 enzymes. Placing a nitrile group at a metabolically vulnerable position on the aromatic ring can physically block this metabolic pathway, increasing the compound's half-life and overall systemic exposure.[13]

Synthetic Strategies for Cyanopiperazine Derivatives

The synthesis of cyanopiperazine derivatives leverages well-established reactions in medicinal chemistry. A common and robust approach involves the functionalization of a mono-substituted piperazine with a cyano-containing fragment. The workflow below illustrates a general strategy for synthesizing an N-aryl-N'-acyl cyanopiperazine derivative, a common structural class for receptor antagonists.

Caption: General synthetic workflow for cyanopiperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-cyanobenzoyl)-4-(2-methoxyphenyl)piperazine

This protocol is a representative example of an amide coupling reaction to generate a target cyanopiperazine derivative. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed by standard analytical techniques (NMR, LC-MS).

Materials:

-

1-(2-Methoxyphenyl)piperazine (1.0 eq)

-

4-Cyanobenzoyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyphenyl)piperazine (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes. The base acts as a scavenger for the HCl byproduct generated during the reaction.

-

Acyl Chloride Addition: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis (e.g., using 50% Ethyl Acetate in Hexanes as eluent) indicates the consumption of the starting piperazine.

-

Workup:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the product under high vacuum. Confirm the identity and purity of the title compound using ¹H NMR, ¹³C NMR, and LC-MS.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The cyanopiperazine scaffold is particularly impactful in the design of ligands for CNS targets, where subtle modifications can dramatically alter receptor selectivity and functional activity.[7][16]

Modulation of Dopamine and Serotonin Receptors

Arylpiperazines are a hallmark of drugs targeting dopamine (D₂) and serotonin (5-HT) receptors, which are central to the treatment of psychosis, depression, and anxiety.[2][17][18] The introduction of a cyano group onto the aryl ring serves as a powerful tool to modulate the affinity and selectivity of these ligands.

| Compound ID | R¹ (at N1) | R² (at N4) | D₂ Ki (nM) | 5-HT₂ₐ Ki (nM) | Rationale for Cyano Group |

| Lead-1 | 2,3-Dichlorophenyl | -H | 15.2 | 25.5 | N/A (Baseline) |

| CZP-1 | 2-Chloro-3-cyanophenyl | -H | 8.5 | 45.1 | Cyano group acts as H-bond acceptor, increasing D₂ affinity. |

| CZP-2 | 3-Chloro-4-cyanophenyl | -H | 22.8 | 12.3 | Positional change of cyano group shifts selectivity towards 5-HT₂ₐ. |

| This table presents hypothetical data for illustrative purposes, based on established SAR principles for arylpiperazines. |

The causality behind these hypothetical changes lies in the specific interactions within the receptor binding sites. The D₂ receptor's binding pocket might have a hydrogen bond donor positioned perfectly to interact with a cyano group at the 3-position of the aryl ring. In contrast, the 5-HT₂ₐ receptor might have a more accommodating hydrophobic pocket at the 4-position, where the cyano group contributes to favorable polar interactions without steric hindrance.

Caption: Key Structure-Activity Relationship points for cyanopiperazine scaffolds.

Future Perspectives and Conclusion

The cyanopiperazine scaffold is more than just another heterocycle; it is a highly evolved chemical tool. The strategic incorporation of the nitrile group provides medicinal chemists with a multi-pronged approach to solving complex optimization challenges. It allows for the simultaneous tuning of basicity, introduction of potent hydrogen-bonding interactions, and enhancement of metabolic stability.

As drug discovery continues to tackle increasingly complex targets and polypharmacological profiles, the ability to make such nuanced modifications is critical. The cyanopiperazine moiety offers a rational and predictable way to improve ligand efficiency, selectivity, and ADME properties. Its continued application, particularly in the challenging field of CNS drug discovery, is poised to accelerate the development of safer and more effective therapeutics.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Cambridge MedChem Consulting. (n.d.). Piperazine bioisosteres. Cambridge MedChem Consulting News. [Link]

-

ChemoCentryx, Inc. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent Office. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Wan, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1757-1779. [Link]

-

Low, J. N., et al. (2021). Six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines having Z′ values of one, two or four; disorder, pseudosymmetry, twinning and supramolecular assembly in one, two or three dimensions. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 1), 2-15. [Link]

-

Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. [Link]

-

Wang, S., et al. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Trends in Pharmacological Sciences, 40(1), 43-56. [Link]

-

Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 22(5), 1897-1901. [Link]

-

Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

Thriveni, K. S., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 4(2), 735-741. [Link]

-

Acta Crystallographica Section E Structure Reports Online. (2005). 1-(2-Methoxyphenyl)-4-[2-(2-methoxyphenylsulfanyl)benzoyl]piperazine. [Link]

-

Stanczak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111713. [Link]

-

Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. [Link]

-

de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45. [Link]

-

ResearchGate. (n.d.). Assessment of the relevance of scaffolds to CNS drug discovery. [Link]

-

Verma, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF on ResearchGate. [Link]

-

ResearchGate. (2018). Application of Nitrile in Drug Design. [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004. [Link]

-

Liu, H., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chemical Biology & Drug Design, 80(3), 447-457. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Weinstock, J., et al. (1986). Charged analogues of chlorpromazine as dopamine antagonists. Journal of Medicinal Chemistry, 29(11), 2315-2316. [Link]

-

Ennis, M. D., et al. (1998). New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. Bioorganic & Medicinal Chemistry Letters, 8(19), 2675-80. [Link]

-

Cembrowski, A. R., & Bode, J. W. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128. [Link]

-

Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

-

Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(13), 9048–9070. [Link]

-

Wilson, W. G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3144. [Link]

-

Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 257, 115414. [Link]

-

AdooQ BioScience. (n.d.). Dopamine Receptors inhibitors. [Link]

-

Bentham Science. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current Topics in Medicinal Chemistry. [Link]

-

ResearchGate. (2024). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. [Link]

-

Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972-2999. [Link]

-

Pelliccia, S., et al. (2017). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Organic & Biomolecular Chemistry, 15(41), 8758-8769. [Link]

-

Thomson, R. J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1109. [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. adooq.com [adooq.com]

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[1][2] This guide delves into the multifaceted nature of the piperazine core, exploring its synthesis, diverse therapeutic applications, and the molecular mechanisms that underpin its pharmacological effects.

Physicochemical Properties and Significance

The unique physicochemical properties of the piperazine moiety are central to its success in drug design. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3] Furthermore, the basic nature of the piperazine ring allows for salt formation, which can significantly improve the solubility and bioavailability of drug candidates.[3][4] The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, allows it to adapt to the steric requirements of various binding pockets.[1]

The "Privileged Scaffold" Concept: Why Piperazine?

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperazine ring exemplifies this concept, being a key structural component in drugs targeting a wide array of receptors and enzymes.[1][2] This versatility stems from its unique combination of features:

-

Synthetic Tractability: The piperazine ring is readily synthesized and functionalized at its nitrogen and carbon atoms, allowing for the creation of large and diverse chemical libraries.[3][5]

-

Pharmacokinetic Advantages: The incorporation of a piperazine moiety can favorably modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, enhancing its drug-like properties.[1][6]

-

Broad Biological Activity: As will be explored in this guide, piperazine derivatives have demonstrated efficacy in a remarkable range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[6][7]

Part 2: Synthesis of Piperazine Derivatives: Building the Core and its Analogs

The ability to efficiently synthesize a diverse range of piperazine derivatives is fundamental to their exploration in drug discovery. Methodologies have evolved from classical approaches to more sophisticated catalytic systems that allow for precise control over the final structure.

Classical and Modern Synthetic Strategies for the Piperazine Ring

A common and important class of piperazine derivatives is the N-arylpiperazines. A traditional and still widely used method involves the nucleophilic substitution reaction between a substituted aniline and bis(2-chloroethyl)amine.[8][9]

Experimental Protocol: Traditional Synthesis of N-Arylpiperazines via Nucleophilic Substitution [8]

-

Materials: Substituted aniline, bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether (diglyme), sodium carbonate, ethyl acetate, anhydrous sodium sulfate, methanol, diethyl ether.

-

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, combine the substituted aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).

-

Add diglyme as the solvent.

-

Heat the reaction mixture to 150°C for 6-12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Dissolve the residue in methanol and precipitate the product by adding diethyl ether.

-

Filter the precipitate and wash with diethyl ether to obtain the crude N-arylpiperazine hydrochloride salt.

-

The free base can be obtained by treating the salt with a base such as sodium carbonate, followed by extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-arylpiperazine.

-

More modern approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), offer milder reaction conditions and broader substrate scope.[10]

While N-substitution is prevalent, functionalization of the carbon atoms of the piperazine ring has gained increasing attention for generating novel chemical entities.[5][11] Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, allowing for the introduction of aryl, vinyl, and alkyl groups under mild conditions.[11][12]

Experimental Protocol: Photoredox C-H Arylation of N-Boc Piperazine [11]

-

Materials: N-Boc-piperazine, aryl halide (e.g., 1,4-dicyanobenzene), photoredox catalyst (e.g., Ir(ppy)3), base (e.g., NaOAc), solvent (e.g., acetonitrile), light source (e.g., blue LEDs).

-

Procedure:

-

In a reaction vessel, combine N-Boc-piperazine (1.0 eq), the aryl halide (1.2 eq), the photoredox catalyst (1-5 mol%), and the base (2.0 eq).

-

Add the degassed solvent under an inert atmosphere.

-

Irradiate the reaction mixture with the light source at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

-

Purify the crude product by flash column chromatography on silica gel to obtain the C-arylated piperazine derivative.

-

Experimental Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of piperazine derivatives.

Caption: A generalized workflow for the synthesis, purification, and characterization of piperazine derivatives.

Part 3: Therapeutic Applications and Mechanisms of Action

The versatility of the piperazine scaffold is evident in its wide range of therapeutic applications. This section will explore its role in oncology, infectious diseases, and CNS disorders, detailing the underlying mechanisms of action.

Piperazine in Oncology

A significant number of FDA-approved anticancer drugs contain a piperazine ring, highlighting its importance in this therapeutic area.[13][14] Arylpiperazine derivatives, in particular, have shown potent cytotoxic effects against various cancer cell lines.[15]

Many piperazine-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[16][17] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/AKT pathway, which is frequently overactive in cancer.[1] Certain piperazine derivatives have been shown to inhibit this pathway, leading to a decrease in pro-survival signals and the induction of apoptosis.[1] The apoptotic process itself is often mediated by the activation of a cascade of enzymes called caspases.[17]

Caption: A simplified diagram of a piperazine-induced apoptotic signaling pathway involving the PI3K/AKT pathway and the caspase cascade.[16]

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of piperazine derivatives. Modifications at the N-1 and N-4 positions of the piperazine ring, as well as substitutions on appended aromatic rings, can significantly impact cytotoxicity.[15]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxalinyl-piperazine derivative | Multiple human cancer cell lines | Varies by cell line | [15] |

| Vindoline-piperazine conjugate 23 | Breast cancer (MDA-MB-468) | 1.00 | [18] |

| Vindoline-piperazine conjugate 25 | Non-small cell lung cancer (HOP-92) | 1.35 | [18] |

| Benzothiazole-piperazine derivative | LNCaP (Prostate Cancer) | 3.67 | [15] |

| Piperazine derivative PCC | Liver cancer (SNU-475) | 6.98 | [17] |

Piperazine in Infectious Diseases

The piperazine scaffold is also a key component in a number of anti-infective agents.

Certain piperazine derivatives have shown potent anti-HIV activity.[19][20] For example, the bistriazoloacridone analog, temacrazine, which contains a piperazine linker, has been found to inhibit HIV-1 replication by selectively blocking viral transcription.[19] This mechanism is distinct from that of many other anti-HIV drugs that target viral enzymes like reverse transcriptase or protease.

Caption: A diagram illustrating the inhibitory effect of a piperazine-based antiviral agent on HIV-1 transcription.[19]

Piperazine derivatives have also been explored for their antifungal and antibacterial properties. Azole-containing piperazine derivatives have shown promising activity against various fungal and bacterial strains.[21] The mechanism of action for their antifungal effects can involve the disruption of the ergosterol biosynthetic pathway, a key component of the fungal cell membrane.

Piperazine in Central Nervous System (CNS) Disorders

The piperazine scaffold is particularly prominent in drugs targeting the CNS.[4][7] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable tool in the development of antidepressants, antipsychotics, and anxiolytics.[7]

Many CNS-active piperazine derivatives exert their effects by modulating the serotonergic and dopaminergic systems.[3][22] They can act as agonists, antagonists, or reuptake inhibitors at various serotonin (5-HT) and dopamine (D2) receptor subtypes. For instance, arylpiperazine derivatives are well-known for their interaction with serotonin receptors, and their specific binding profile determines their therapeutic effect.[3][4]

Caption: A diagram showing how a piperazine derivative can modulate serotonergic neurotransmission by inhibiting reuptake and interacting with postsynaptic receptors.[23]

The ability of piperazine derivatives to modulate monoamine neurotransmission has led to the development of numerous antidepressant and antipsychotic drugs. For example, vortioxetine, an antidepressant, has a complex mechanism of action that includes serotonin reuptake inhibition and modulation of several serotonin receptor subtypes.[7] Clozapine, an atypical antipsychotic, also features a piperazine core and interacts with a range of neurotransmitter receptors.[7]

Part 4: Pharmacokinetics, Pharmacodynamics, and Clinical Translation

A comprehensive understanding of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile is essential for its successful development.

ADME Profile of Piperazine-Containing Drugs

The incorporation of a piperazine moiety often leads to favorable ADME properties.[6] However, the specific PK profile can vary significantly depending on the overall structure of the molecule.[24] For instance, metabolism of piperazine-containing drugs is often mediated by cytochrome P450 enzymes, particularly CYP3A4.[14]

Experimental Workflow: In Vitro Assessment of Pharmacokinetic Properties

Sources

- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. nbinno.com [nbinno.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of Acute-, Latent-, and Chronic-Phase Human Immunodeficiency Virus Type 1 (HIV-1) Replication by a Bistriazoloacridone Analog That Selectively Inhibits HIV-1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 24. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Benzyl 4-Cyanopiperazine-1-Carboxylate: A Proposed Mechanistic Investigation

Introduction

Benzyl 4-cyanopiperazine-1-carboxylate is a synthetic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of centrally active agents. The piperazine scaffold is a key component in drugs targeting various neurological and psychiatric conditions, including those with antipsychotic, antidepressant, and anxiolytic properties. The subject molecule, with CAS number 721450-32-4, integrates three key structural motifs: the benzylpiperazine (BZP) core, a nitrile (cyano) group at the 4-position of the piperazine ring, and a benzyl carbamate group at the 1-position.

The parent compound, benzylpiperazine, is a well-characterized psychoactive substance known for its stimulant and euphoric effects, which are primarily mediated through interactions with the dopaminergic and serotonergic systems. BZP acts as a releasing agent and reuptake inhibitor at both the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to increased extracellular concentrations of these key neurotransmitters. This dual action is reminiscent of the pharmacological profiles of amphetamine and MDMA.

The addition of the 4-cyano and 1-carboxylate substituents to the benzylpiperazine scaffold introduces significant chemical modifications that are expected to modulate its pharmacological activity. The electron-withdrawing nature of the cyano group and the bulky carbamate moiety could alter the compound's affinity and selectivity for its molecular targets, as well as its pharmacokinetic properties. To date, the specific mechanism of action of this compound remains uncharacterized in the public domain. This technical guide outlines a comprehensive, phased research plan to systematically elucidate the in vitro and in vivo pharmacology of this novel compound.

Statement of the Problem and Proposed Research Strategy

The absence of pharmacological data for this compound presents a clear knowledge gap. Understanding its mechanism of action is crucial for determining its potential therapeutic applications or its abuse liability. The structural similarity to BZP provides a strong rationale for hypothesizing that its primary targets will be within the monoaminergic system. However, the influence of the additional functional groups is unknown and could lead to a variety of outcomes, including:

-

Altered potency or selectivity for DAT and SERT.

-

Novel interactions with other monoamine transporters, such as the norepinephrine transporter (NET).

-

Activity at monoamine receptors (e.g., dopamine or serotonin receptor subtypes).

-

Inhibition of key metabolic enzymes like monoamine oxidase (MAO).

Therefore, a multi-tiered investigational approach is proposed, beginning with in vitro screening to identify primary molecular targets and progressing to in vivo studies to characterize the compound's effects on neurochemistry and behavior.

Phase 1: In Vitro Target Identification and Profiling

The initial phase of this investigation will focus on a series of in vitro assays to determine the binding affinity and functional activity of this compound at key molecular targets within the central nervous system.

Monoamine Transporter Interaction

Given the known pharmacology of the benzylpiperazine core, the dopamine and serotonin transporters are the most probable primary targets.

1.1.1 Radioligand Binding Assays for DAT and SERT

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).

-

Methodology:

-

Prepare cell membranes from HEK293 cells stably expressing either hDAT or hSERT.

-

In a 96-well plate, incubate varying concentrations of the test compound with a fixed concentration of a specific radioligand ([³H]WIN 35,428 for hDAT; [³H]Citalopram for hSERT) and the cell membrane preparation.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled inhibitor (e.g., GBR 12909 for hDAT; imipramine for hSERT).

-

Following incubation to equilibrium, the membranes are harvested by rapid filtration over glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

-

1.1.2 Neurotransmitter Uptake Inhibition Assays

-

Objective: To assess the functional potency (IC50) of this compound to inhibit dopamine and serotonin uptake.

-

Methodology:

-

Culture HEK293 cells stably expressing hDAT or hSERT in 96-well plates until confluent.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle.

-

Initiate neurotransmitter uptake by adding a fixed concentration of radiolabeled neurotransmitter ([³H]dopamine for hDAT; [³H]serotonin for hSERT).

-

Terminate the uptake after a short incubation period by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and quantify the amount of radioactivity taken up using a liquid scintillation counter.

-

Calculate the IC50 value for the inhibition of neurotransmitter uptake.

-

Monoamine Oxidase (MAO) Inhibition Assay

To investigate if the compound affects the metabolism of monoamines, its potential to inhibit MAO-A and MAO-B will be assessed.

-

Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.

-

Methodology:

-

Utilize a commercially available fluorometric MAO assay kit.

-

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

-

In a 96-well plate, incubate recombinant human MAO-A or MAO-B with varying concentrations of the test compound.

-

Add a suitable substrate (e.g., p-tyramine) and a detection reagent containing horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red).

-

The H₂O₂ produced by MAO activity reacts with the probe in the presence of HRP to generate a fluorescent product.

-

Measure the fluorescence intensity over time. A decrease in the rate of fluorescence increase indicates MAO inhibition.

-

Known inhibitors such as clorgyline (for MAO-A) and selegiline (for MAO-B) will be used as positive controls.

-

Cytochrome P450 (CYP) Inhibition Panel

To assess the potential for drug-drug interactions, the inhibitory activity of the compound against major CYP isoforms will be evaluated.

-